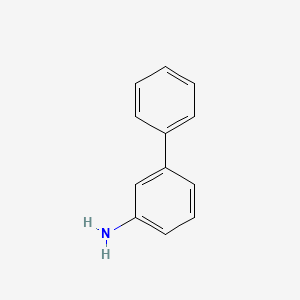

3-Aminobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOBADFTHUUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036825 | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-47-2, 41674-04-8 | |

| Record name | 3-Aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041674048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P632PQP3U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Aminobiphenyl physicochemical properties

An In-depth Technical Guide to 3-Aminobiphenyl: Physicochemical Properties, Synthesis, and Applications

Introduction

This compound (3-ABP) is an aromatic amine, an organic compound featuring a biphenyl framework with an amino group substituted at the meta-position of one of the phenyl rings.[1] With the chemical formula C₁₂H₁₁N and CAS Number 2243-47-2, it presents as a white to light yellow crystalline powder or solid with a faint, characteristic odor.[1][2] While structurally similar to the well-studied human carcinogen 4-Aminobiphenyl, 3-ABP holds its own significance as a chemical intermediate, particularly in the synthesis of complex organic molecules and dyes.[1][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis and reactivity, analytical methodologies, and critical safety information. The content is tailored for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory and research applications. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N | [1][2][3] |

| Molecular Weight | 169.22 g/mol | [1][2][3] |

| CAS Number | 2243-47-2 | [1][2][3] |

| Appearance | White to light yellow crystalline powder/solid | [1][2] |

| Melting Point | 28-33 °C (lit.) | [2][4] |

| Boiling Point | 177-178 °C (at unspecified pressure) | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and ether.[1][4] | [1][4] |

| pKa | 4.25 (at 18 °C) | [1][4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2] |

Molecular Structure and Spectroscopic Profile

The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation. The ¹H NMR spectrum exhibits distinct signals for the aromatic protons, with chemical shifts and coupling patterns revealing their relative positions on the biphenyl rings. The ¹³C NMR spectrum provides information on the carbon framework.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum of 3-ABP is characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically found in the 3300-3500 cm⁻¹ region. Additional strong absorptions correspond to aromatic C-H and C=C bond stretching.[3]

-

Mass Spectrometry (MS) : In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), this compound shows a distinct molecular ion peak at an m/z ratio of 169, corresponding to its molecular weight.[3] The fragmentation pattern provides further structural confirmation.

-

UV-Vis Spectroscopy : As an aromatic amine, this compound exhibits characteristic absorption bands in the ultraviolet-visible region of the spectrum, arising from π-π* electronic transitions within the aromatic system.

Synthesis and Chemical Reactivity

Synthetic Pathway

While several synthetic routes exist, a common and illustrative method involves the nitration of biphenyl followed by the selective reduction of the resulting nitro group.[1] This two-step process is a classic example of functional group transformation in aromatic chemistry.

-

Nitration of Biphenyl : Biphenyl undergoes electrophilic aromatic substitution with a nitrating agent (typically a mixture of concentrated nitric acid and sulfuric acid). This reaction yields a mixture of nitro-substituted biphenyl isomers.

-

Reduction of 3-Nitrobiphenyl : The 3-nitrobiphenyl isomer is separated and then reduced to this compound. This can be achieved using various reducing agents, such as tin(II) chloride in acidic medium or catalytic hydrogenation with hydrogen gas over a palladium catalyst.[1] The choice of reducing agent is critical to ensure the nitro group is selectively reduced without affecting the aromatic rings.

Sources

3-Aminobiphenyl molecular structure and formula

An In-Depth Technical Guide to 3-Aminobiphenyl: Molecular Structure, Synthesis, and Applications

Abstract

This compound (3-ABP) is an aromatic amine featuring a biphenyl scaffold, a privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, formula, and physicochemical properties. It details robust synthetic protocols, including the modern Suzuki-Miyaura coupling and classical reduction methodologies, offering insights into the rationale behind procedural choices. The guide further explores the compound's spectroscopic signature, reactivity, toxicological profile, and its emerging significance in drug development as a core fragment for targeted therapeutics.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named [1,1′-Biphenyl]-3-amine or 3-phenylaniline, is an organic compound that consists of two phenyl rings linked by a carbon-carbon single bond, with an amino functional group substituted at the meta-position of one ring.[1][2] This seemingly simple structure provides a rigid, lipophilic backbone with a nucleophilic and hydrogen-bond-donating amino group, a combination of features that underpins its utility and biological activity.

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in synthetic and analytical workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N | [3][4][5] |

| Molecular Weight | 169.22 g/mol | [3][4][5] |

| CAS Number | 2243-47-2 | [3][4][5] |

| Appearance | White to pale yellow crystalline solid | [6] |

| Melting Point | 28-33 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, ether) | [6] |

| pKa | 4.25 (at 18 °C) | [7] |

Synthesis of this compound: Methodologies and Rationale

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reagents. Two field-proven methods are detailed here: a modern palladium-catalyzed cross-coupling reaction and a traditional reduction approach.

Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a highly efficient and versatile method for forming the C-C bond between the two phenyl rings.[1] The logic of this approach lies in its modularity; it couples an aryl halide (or triflate) with an arylboronic acid, allowing for diverse analogs to be synthesized from common precursors.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a dry round-bottom flask, add 3-bromoaniline (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq). The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[8]

-

Catalyst System: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio). Water is often essential for the catalytic cycle, particularly for dissolving the inorganic base.[9]

-

Reaction: Stir the mixture at 80-90 °C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.[9]

Caption: Suzuki-Miyaura synthesis of this compound.

Method B: Reduction of 3-Nitrobiphenyl

This classical two-step approach involves first the nitration of biphenyl, followed by the selective reduction of the nitro group. While less elegant than cross-coupling, it is robust and utilizes inexpensive starting materials.[3]

Experimental Protocol: Reduction of 3-Nitrobiphenyl

-

Setup: In a Parr hydrogenation bottle or a round-bottom flask, dissolve 3-nitrobiphenyl (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C). The catalyst provides a surface for the hydrogenation reaction.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas (H₂). Pressurize the vessel (typically 25-50 psi) and shake or stir the mixture vigorously at room temperature. Alternatively, for a benchtop setup, a hydrogen balloon can be used, or a transfer hydrogenation agent like triethylsilane or ammonium formate can be employed with Pd/C at elevated temperatures.[10]

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake or by TLC/LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Isolation: Rinse the filter pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization or chromatography if necessary.

Caption: Workflow for the catalytic reduction of 3-Nitrobiphenyl.

Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a unique fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.20 - 7.60 | Multiplet (m) | Protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', H-6') |

| Aromatic Protons | 6.70 - 7.20 | Multiplet (m) | Protons on the substituted ring (H-2, H-4, H-5, H-6) |

| Amine Protons | ~3.70 | Broad Singlet (br s) | -NH₂ protons (exchangeable with D₂O) |

| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) | Assignment |

| C-N | ~147 | C-3 (carbon attached to the amino group) |

| C-C (ipso) | ~142 | C-1' (ipso-carbon of the unsubstituted ring) |

| C-C (ipso) | ~141 | C-1 (ipso-carbon of the substituted ring) |

| Aromatic C-H | 127 - 130 | C-H carbons of both rings |

| Aromatic C-H | 113 - 118 | C-H carbons ortho and para to the amino group (C-2, C-4, C-6) |

(Note: Predicted values are based on principles of NMR spectroscopy and data from analogous compounds. Actual shifts may vary based on solvent and concentration.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium, two sharp bands (doublet) for a primary amine.[11][12] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak, sharp.[13] |

| Aromatic C=C Stretch | 1600 and 1500 | Medium, sharp.[11] |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium.[12] |

| Aromatic C-N Stretch | 1335 - 1250 | Strong.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight and fragmentation pattern.

| Technique | Observation | Interpretation |

| Electron Ionization (EI-MS) | Molecular Ion (M⁺) at m/z ≈ 169 | Confirms the molecular weight of C₁₂H₁₁N. |

| High-Resolution MS (HRMS) | Exact mass measurement (e.g., 169.0891 for [M]⁺) | Confirms the elemental composition.[3] |

| Ion Mobility-MS | Collision Cross Section (CCS) for [α-CD + 3-ABP + H]⁺ = 312.5 Ų | Provides information on the 3D shape and allows for isomer differentiation.[11] |

Chemical Reactivity and Applications in Drug Discovery

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, as it is frequently found in molecules that exhibit high affinity for various biological targets. This compound serves as a valuable building block for accessing more complex molecules that leverage this scaffold.

The primary site of reactivity is the nucleophilic amino group, which can readily undergo reactions such as:

-

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., -OH, -CN, halogens).

-

N-Alkylation and N-Arylation: Formation of secondary or tertiary amines.

This reactivity makes this compound and its derivatives key intermediates in the synthesis of pharmaceuticals. For example, the biphenylamide structure has been crucial in the development of C-terminal inhibitors for Heat Shock Protein 90 (Hsp90), a key target in oncology.[1] Furthermore, small molecule inhibitors based on a biphenyl core have shown significant promise in disrupting the PD-1/PD-L1 protein-protein interaction, a cornerstone of modern cancer immunotherapy.[2]

Caption: Key reactivity pathways of the this compound scaffold.

Toxicological Profile and Safety

While a valuable synthetic intermediate, this compound requires careful handling due to its potential health risks.

Hazard Classification

This compound is classified as harmful and an irritant.

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[3]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]

-

Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation.[3]

The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans" based on sufficient evidence in experimental animals.[6]

Mechanism of Toxicity and Metabolism

The carcinogenicity of aromatic amines like the aminobiphenyls is linked to their metabolic activation. The parent amine is often not the ultimate carcinogen. In the liver, cytochrome P450 enzymes can catalyze N-hydroxylation to form an N-hydroxyarylamine. This metabolite can then be further activated (e.g., by esterification) to a reactive electrophile that forms covalent adducts with DNA, leading to mutations.

Interestingly, this compound is considered a weak carcinogen compared to its isomer, 4-aminobiphenyl.[14] Research suggests this is because the N-hydroxy metabolite of this compound is not significantly genotoxic.[5][14] The primary metabolic pathway for 3-ABP in vitro involves hydroxylation of the aromatic rings, primarily at the 2'- and 4'- positions, which is considered a detoxification pathway.[5]

Caption: Metabolic pathways of this compound.

Handling and Safety Precautions

Given its hazard profile, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a molecule of significant interest to synthetic and medicinal chemists. Its structure, centered on the privileged biphenyl scaffold, provides a robust platform for the construction of complex, biologically active compounds. While its synthesis is well-established through both modern and classical methods, its handling requires a thorough understanding of its toxicological properties, which are rooted in its metabolic fate. As research into targeted therapies continues, the role of this compound as a key chemical building block for novel pharmaceuticals is poised to expand, making a deep technical understanding of its properties essential for professionals in the field.

References

- Discrimination of Aminobiphenyl Isomers in the Gas Phase and Investigation of Their Complex Conformations. (2021). Journal of the American Society for Mass Spectrometry. [Link]

- Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. (2013). NIH Public Access. [Link]

- Discovery and Crystallography Study of Novel Biphenyl Ether and Oxadiazole Thioether (Non-Arylmethylamine)-Based Small-Molecule PD-1/PD-L1 Inhibitors as Immunotherapeutic Agents. (2023). Journal of Medicinal Chemistry. [Link]

- This compound(this compound) is an organic compound... (2024). ChemBK. [Link]

- Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

- This compound | C12H11N | CID 16717. PubChem. [Link]

- Safety data sheet - this compound. (2022). CPAchem. [Link]

- IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

- The metabolism of this compound and 3-acetamidobiphenyl in vitro. (1986). Anticancer Research. [Link]

- Table of Characteristic IR Absorptions.

- Infrared Spectroscopy.

- o-Aminobiphenyl.Organic Syntheses. [Link]

- A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. (1990).

- Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

- RoC Profile: 4-Aminobiphenyl.

- This compound. Wikipedia. [Link]

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]

- The metabolism of this compound and 3-acetamidobiphenyl in vitro. Semantic Scholar. [Link]

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

- 3-Aryl-5-aminobiphenyl Substituted[2][3][14]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. (2022). Molecules. [Link]

- Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. This compound | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3-氨基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Aminophenol(591-27-5) 13C NMR spectrum [chemicalbook.com]

- 8. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. 3-AMINOBENZOPHENONE(2835-78-1) 1H NMR spectrum [chemicalbook.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. This compound-d9 | C12H11N | CID 45038106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Synthesis of 3-Aminobiphenyl via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminobiphenyl scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for its construction, offering high functional group tolerance, mild reaction conditions, and broad substrate scope.[3][4] This guide provides a comprehensive technical overview of the synthesis of this compound, typically from 3-bromoaniline and phenylboronic acid, via palladium-catalyzed Suzuki-Miyaura coupling.[5] We will dissect the catalytic cycle, explore the critical roles of each reaction component, present a validated experimental protocol, and offer field-proven insights for troubleshooting and optimization.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined, palladium-catalyzed cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

-

Oxidative Addition: The cycle initiates with the addition of the aryl halide (e.g., 3-bromoaniline) to a coordinatively unsaturated Palladium(0) species. This step breaks the carbon-halogen bond and forms a new Palladium(II) complex, where the palladium has been oxidized from the 0 to the +2 state.[7][8]

-

Transmetalation: This is the crucial step where the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center, displacing the halide. This process is not spontaneous; it requires activation of the boronic acid by a base.[9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the phenyl group to the palladium.[9]

-

Reductive Elimination: In the final step, the two organic fragments—the 3-aminophenyl and the phenyl groups—are coupled to form the new C-C bond of this compound. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[6][7]

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Deconstructing the Reaction: A Guide to Component Selection and Optimization

The success of the synthesis hinges on the judicious selection of each component. The choices are interdependent and often require empirical optimization for a specific substrate pairing.

The Coupling Partners: Aryl Halide and Organoboron

-

Aryl Halide (Electrophile): The most common starting material is 3-bromoaniline . The reactivity of the aryl halide is critical and follows the general trend: I > Br > OTf >> Cl.[6][10] While aryl iodides are more reactive, bromides offer a good balance of reactivity, stability, and cost. Aryl chlorides are less reactive and often require more specialized, highly active catalyst systems with bulky, electron-rich ligands.[6][11]

-

Organoboron Reagent (Nucleophile): Phenylboronic acid is the standard choice. However, boronic acids can be prone to decomposition, particularly protodeboronation or formation of boroxines.[12][13] For substrates where this is an issue, more stable alternatives like boronate esters (e.g., pinacol esters) can be used.[9][12]

The Catalyst System: Palladium and Ligands

The "catalyst" is rarely just a palladium source; it's a system comprising a palladium precatalyst and a ligand.

-

Palladium Precatalyst: Both Pd(0) and Pd(II) sources are common.

-

Pd(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, air-stable complex that enters the catalytic cycle directly.[13]

-

Pd(II) sources: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also popular.[14] These require an in situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand.[15]

-

-

Ligands: Ligands are crucial for stabilizing the palladium center, preventing its precipitation as palladium black, and tuning its reactivity.

-

Phosphine Ligands: These are the workhorses of Suzuki coupling. Triphenylphosphine (PPh₃) is standard. However, for more challenging couplings (like those involving aryl chlorides), more electron-rich and sterically bulky phosphines like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often superior.[11][14]

-

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, offering high stability and catalytic activity.[9]

-

The Base and Solvent: The Reaction Environment

-

Base: The base is essential for activating the boronic acid for the transmetalation step.[9] The choice of base can significantly impact the reaction outcome.

-

Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are very common. Cs₂CO₃ is more soluble and often gives better results but is more expensive.[3][16]

-

Phosphates: Potassium phosphate (K₃PO₄) or sodium phosphate (Na₃PO₄) are stronger bases that can be effective when carbonates fail.[17]

-

-

Solvent System: The solvent must solubilize the organic substrates while being compatible with the often-insoluble inorganic base. This has led to the widespread use of biphasic systems.

-

Aqueous Mixtures: A mixture of an organic solvent like 1,4-dioxane , tetrahydrofuran (THF) , or toluene with water is a standard choice.[3][13] Water helps dissolve the inorganic base, facilitating its role in the catalytic cycle.[18]

-

Anhydrous Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) can also be used, particularly with soluble organic bases.

-

A Validated Experimental Protocol

This protocol describes a general, scalable procedure for the synthesis of this compound. Safety Note: All operations should be performed in a well-ventilated fume hood. This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE).[1][19]

Reagents and Equipment

-

3-Bromoaniline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk flask or round-bottom flask with condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[13] The inert atmosphere is critical to prevent oxidative degradation of the Pd(0) catalyst and to minimize the homocoupling of phenylboronic acid, a common side reaction.[13]

-

Catalyst Addition: In a separate vial, weigh the palladium catalyst, for example, Pd(OAc)₂ (0.02 equiv., 2 mol%) and PPh₃ (0.08 equiv., 8 mol%). Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The solution should be sparged with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-bromoaniline is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound as a solid.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Summary and Characterization

The efficiency of the coupling is highly dependent on the specific conditions chosen. The following table summarizes representative conditions for this transformation.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | Adapted from literature principles |

| 3-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 88 | Adapted from literature principles |

| 3-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 92 | Adapted from literature principles |

Characterization Data for this compound:

-

Molecular Formula: C₁₂H₁₁N

-

Molecular Weight: 169.22 g/mol

-

Melting Point: 28-33 °C

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive Catalyst: Pd(0) oxidized to Pd black. | Ensure rigorous exclusion of oxygen. Use freshly degassed solvents. Increase ligand-to-palladium ratio.[13] |

| Ineffective Base/Solvent: Poor solubility of base, insufficient basicity. | Switch to a stronger or more soluble base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). Ensure sufficient water is present in biphasic systems. Try a different solvent like THF or DME.[13][17] | |

| Poor Substrate Quality: Impure boronic acid (boroxine formation). | Use high-purity boronic acid or switch to a more stable boronate ester.[12] | |

| Significant Homocoupling of Boronic Acid | Oxygen in the System: O₂ promotes the oxidative pathway leading to homocoupling. | Improve degassing procedure for solvents and the reaction headspace.[13] |

| Pd(II) Precatalyst: Starting with a Pd(II) source can sometimes favor this side reaction. | Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ directly.[13] | |

| Dehalogenation of Starting Material | Presence of Water/Protic Source: Protodehalogenation can compete with coupling. | Ensure reagents are dry if running an anhydrous reaction. This is less common in standard aqueous Suzuki conditions. |

Conclusion

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in modern synthetic chemistry, providing an exceptionally reliable and efficient pathway to this compound and its derivatives. Its widespread adoption in the pharmaceutical industry is a testament to its scalability and functional group tolerance.[4][15] By understanding the underlying mechanism and the specific function of each reaction component, researchers can effectively troubleshoot and optimize this powerful transformation to accelerate drug discovery and materials development programs.

References

- Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.

- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science.

- Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.

- (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.

- Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed.

- (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.

- (n.d.). Synthetic method of 3-aminophenylboronic acid. Google Patents.

- (2025). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.

- (n.d.). This compound. PubChem.

- (2019).

- (n.d.). Aminative Suzuki-Miyaura coupling.

- (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions.

- (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.

- (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing.

- (n.d.). 3-Aminophenylboronic acid monohydrate.

- (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).

- (n.d.). Optimization of reaction conditions for Suzuki coupling 1.

- (n.d.).

- (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

- (n.d.). Suzuki reaction. Wikipedia.

- (n.d.). Process for the preparation of aniline boronic acids and derivatives thereof. Google Patents.

- (2026). Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis.

- (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

- (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)

- (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.

- (n.d.). 3-Aminophenylboronic acid. PubChem.

- (n.d.). Optimization in reaction conditions for Suzuki coupling reactions...

- (n.d.). This compound. Wikipedia.

- (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.

Sources

- 1. This compound | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Page loading... [guidechem.com]

Metabolic activation pathways of 3-Aminobiphenyl

An In-depth Technical Guide on the Metabolic Activation of 3-Aminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-ABP) is a recognized human carcinogen, classified as a Group 1 agent by the International Agency for Research on Cancer (IARC). Its carcinogenicity is not a function of the parent compound itself, but rather the result of its metabolic conversion to reactive electrophilic species that form covalent adducts with cellular macromolecules, primarily DNA. Understanding the intricate enzymatic pathways responsible for this metabolic activation is paramount for assessing cancer risk, developing preventative strategies, and informing drug development processes where aromatic amine moieties may be present. This guide provides a detailed exploration of the core metabolic activation pathways of 3-ABP, the experimental methodologies used to elucidate these mechanisms, and the resulting DNA adducts that serve as critical biomarkers of exposure and cancer initiation.

Introduction: The Carcinogenic Potential of an Aromatic Amine

This compound is an aromatic amine that was historically used in the chemical industry and is present in tobacco smoke, cooked foods, and environmental pollution. Its association with an increased risk of bladder cancer in exposed individuals has been firmly established. The lipophilic nature of 3-ABP allows for its easy absorption and distribution throughout the body. However, its toxic potential is only unleashed following a series of biotransformation reactions primarily occurring in the liver. This process, known as metabolic activation, converts the chemically stable parent amine into highly reactive electrophiles capable of damaging DNA.

The Primary Pathway: A Two-Step Enzymatic Activation

The metabolic activation of 3-ABP is predominantly a two-step process involving initial N-hydroxylation followed by O-esterification. This sequence transforms the inert amine into a potent ultimate carcinogen.

Step 1: N-Hydroxylation Mediated by Cytochrome P450s

The critical initiating step in the activation of 3-ABP is its oxidation to N-hydroxy-3-aminobiphenyl (N-OH-3-ABP). This reaction is catalyzed by microsomal cytochrome P450 (CYP) enzymes, with CYP1A2 being the primary isoform responsible in human liver microsomes.

-

Mechanism of Action: CYP1A2, a heme-containing monooxygenase, introduces an oxygen atom to the nitrogen of the amino group. This N-hydroxylation is a crucial toxification step, as it converts the amine into a more reactive hydroxylamine. The efficiency of this step can vary significantly among individuals due to genetic polymorphisms in the CYP1A2 gene, which can influence susceptibility to 3-ABP-induced carcinogenesis.

The workflow for investigating the role of specific CYP isoforms can be summarized as follows:

Caption: Workflow for identifying CYP450 isoforms involved in 3-ABP N-hydroxylation.

Step 2: O-Esterification and the Formation of a Reactive Nitrenium Ion

While N-OH-3-ABP is more reactive than its parent amine, it is considered a proximate carcinogen. To become an ultimate carcinogen, it must undergo a second activation step, typically O-esterification. This involves the addition of an acetyl or sulfonyl group to the hydroxylamine, forming unstable esters.

-

N-acetylation: In humans, the most significant pathway is O-acetylation catalyzed by cytosolic N-acetyltransferase (NAT) enzymes, particularly NAT2. This reaction forms N-acetoxy-3-aminobiphenyl, which is highly unstable.

-

Sulfonation: O-sulfonation, catalyzed by sulfotransferases (SULTs), can also occur, forming an unstable sulfate ester.

These esters readily undergo heterolytic cleavage of the N-O bond, resulting in the formation of a highly electrophilic nitrenium ion (3-ABP-N+). This ultimate carcinogen is the primary species responsible for attacking the nucleophilic centers in DNA.

The overall metabolic activation pathway is illustrated below:

Caption: The primary metabolic activation pathway of this compound.

Formation of DNA Adducts: The Molecular Signature of Damage

The electrophilic nitrenium ion generated from 3-ABP metabolism readily reacts with nucleophilic sites on DNA bases. The most prevalent adduct formed is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-3-aminobiphenyl (dG-C8-ABP).

Table 1: Major DNA Adducts of this compound

| Adduct Name | DNA Base | Position of Adduction | Significance |

| N-(deoxyguanosin-8-yl)-3-aminobiphenyl | Guanine | C8 | Most abundant adduct; highly mutagenic, causes G to T transversions. |

| N-(deoxyadenosin-8-yl)-3-aminobiphenyl | Adenine | C8 | Minor adduct. |

| 5-(deoxyguanosin-N2-yl)-3-aminobiphenyl | Guanine | N2 | Minor adduct. |

The formation of these bulky adducts distorts the DNA helix, interfering with normal cellular processes like replication and transcription. If not repaired by the cell's DNA repair machinery, these lesions can lead to mutations in critical genes, such as the TP53 tumor suppressor gene, a key event in the initiation of cancer.

Experimental Protocol: Detection of dG-C8-ABP Adducts by ³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting bulky aromatic DNA adducts. It allows for the detection of as low as one adduct per 10⁹ to 10¹⁰ normal nucleotides.

Principle

The method involves the enzymatic digestion of DNA to normal and adducted deoxynucleoside 3'-monophosphates. The adducted nucleotides are then selectively enriched and radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducted deoxynucleoside 3',5'-bisphosphates are then resolved by multidirectional thin-layer chromatography (TLC) and quantified by autoradiography or phosphorimaging.

Step-by-Step Methodology

-

DNA Isolation: Isolate high molecular weight DNA from tissues or cells exposed to 3-ABP using standard phenol-chloroform extraction or a commercial kit. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).

-

DNA Digestion:

-

To 10 µg of DNA, add 2.5 µL of a digestion mixture containing micrococcal nuclease (1 U/µL) and spleen phosphodiesterase (0.1 U/µL) in a buffer of 200 mM sodium succinate and 100 mM CaCl₂, pH 6.0.

-

Incubate at 37°C for 3.5 hours. This digests the DNA into deoxynucleoside 3'-monophosphates.

-

-

Adduct Enrichment (Nuclease P1 Method):

-

Add 2.5 µL of a solution containing nuclease P1 (1 µg/µL) in 2.5 M ammonium acetate, pH 5.0.

-

Incubate at 37°C for 30 minutes. Nuclease P1 dephosphorylates normal nucleotides to deoxynucleosides but does not act efficiently on the 3'-phosphate of bulky adducted nucleotides.

-

-

³²P-Labeling Reaction:

-

To the enriched adduct mixture, add a labeling mix containing T4 polynucleotide kinase (1.5 U/µL) and high specific activity [γ-³²P]ATP (~3000 Ci/mmol) in a buffer of 100 mM bicine-NaOH, 100 mM MgCl₂, 100 mM dithiothreitol, and 10 mM spermidine, pH 9.0.

-

Incubate at 37°C for 30 minutes.

-

-

Chromatographic Separation (TLC):

-

Spot the labeled mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Develop the chromatogram in multiple dimensions using different solvent systems to resolve the adducted nucleotides from excess [γ-³²P]ATP and other artifacts.

-

D1: 2.3 M lithium formate, 8.5 M urea, pH 3.5.

-

D2: Transfer the origin area to a new plate.

-

D3: 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0.

-

D4: 1.7 M sodium phosphate, pH 6.0.

-

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphor screen or X-ray film.

-

Quantify the radioactivity in the adduct spots using a phosphorimager and appropriate software.

-

Calculate adduct levels relative to the total amount of DNA analyzed.

-

Detoxification Pathways: A Balancing Act

While metabolic activation is a critical toxification process, cells also possess detoxification pathways that compete with activation and can mitigate the carcinogenic effects of 3-ABP.

-

N-Glucuronidation: The N-hydroxy-3-ABP intermediate can be conjugated with UDP-glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This forms a water-soluble glucuronide conjugate that can be readily excreted. This pathway is particularly important in the liver.

-

Ring Oxidation: Cytochrome P450 enzymes can also hydroxylate the aromatic rings of 3-ABP, leading to the formation of phenolic metabolites that are generally less toxic and more easily excreted.

The balance between these activation and detoxification pathways is a key determinant of an individual's susceptibility to 3-ABP-induced cancer.

Conclusion and Future Directions

The metabolic activation of this compound is a well-characterized pathway that serves as a paradigm for the bioactivation of carcinogenic aromatic amines. The conversion of 3-ABP to a reactive nitrenium ion via sequential N-hydroxylation and O-esterification is the central mechanism driving its carcinogenicity. The resulting dG-C8-ABP DNA adduct is a critical biomarker of exposure and effect. Future research should continue to focus on the interplay of different metabolic enzymes, the influence of genetic polymorphisms on individual susceptibility, and the development of sensitive analytical methods for monitoring human exposure to this important environmental carcinogen.

References

- International Agency for Research on Cancer. (2012). This compound. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F.

- Stabbert, R., Schäfer, K. H., Biefel, C., & Rustemeier, K. (2003). Analysis of aromatic amines in cigarette smoke. Rapid communications in mass spectrometry, 17(18), 2125–2132.

- Butler, M. A., Iwasaki, M., Guengerich, F. P., & Kadlubar, F. F. (1989). Human cytochrome P-450PA (P-450IA2), the phenacetin O-deethylase, is primarily responsible for the hepatic 3-demethylation of caffeine and N-oxidation of carcinogenic arylamines. Proceedings of the National Academy of Sciences, 86(19), 7696-7700.

- Gu, J., Weng, Y., Zhang, Q. Y., Cui, H., Behr, M., Wu, L., ... & Ding, X. (2007). Liver-specific deletion of the NADPH-cytochrome P450 reductase gene: impact on plasma cholesterol homeostasis and the function and regulation of hepatic cytochrome P450 and heme oxygenase. Journal of Biological Chemistry, 282(21), 15469-15477.

- Hein, D. W. (2002). Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506, 65-77.

- Beland, F. A., Beranek, D. T., Dooley, K. L., Heflich, R. H., & Kadlubar, F. F. (1983). Arylamine-DNA adducts in vitro and in vivo: their role in bacterial mutagenesis and urinary bladder carcinogenesis. Environmental health perspectives, 49, 125-134.

The Carcinogenic Mechanism of 3-Aminobiphenyl: From Metabolic Activation to Malignant Transformation

An In-depth Technical Guide for Researchers

Introduction

3-Aminobiphenyl (3-ABP) is an aromatic amine, a class of compounds recognized for their carcinogenic potential.[1] Historically used in the manufacturing of azo dyes, 3-ABP exposure is now primarily a concern as an environmental contaminant and a component of tobacco smoke.[1] While its isomer, 4-aminobiphenyl, is a well-established human bladder carcinogen, 3-ABP is generally considered a weaker carcinogen.[2][3] This guide provides a detailed examination of the molecular mechanisms underpinning 3-ABP-induced carcinogenesis, designed for researchers and drug development professionals. We will dissect the multi-step process, beginning with metabolic activation, proceeding to the formation of DNA lesions, and culminating in the genetic and signaling alterations that drive tumorigenesis.

The carcinogenic journey of 3-ABP is not direct. Like most aromatic amines, it is a procarcinogen, meaning it requires enzymatic conversion within the body into a chemically reactive form that can damage cellular macromolecules, most critically, DNA.[4] This process is a complex interplay between metabolic activation and detoxification pathways, where the balance often dictates the ultimate carcinogenic outcome.

Part 1: Metabolic Activation - The Initiation Trigger

The journey from a relatively inert procarcinogen to a DNA-damaging agent is a two-phase metabolic process primarily occurring in the liver. The causality is clear: without this bioactivation, 3-ABP cannot initiate the carcinogenic cascade.

Phase I Metabolism: The Critical N-Hydroxylation Step

The initial and rate-limiting step in the activation of 3-ABP is N-oxidation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, particularly CYP1A2.[5][6][7] This reaction converts the amino group into an N-hydroxy group, forming N-hydroxy-3-aminobiphenyl. This N-hydroxy metabolite is a proximate carcinogen, more reactive than the parent compound but still requiring further activation to become the ultimate DNA-binding species.

Concurrently, CYP enzymes can also catalyze ring hydroxylation at various positions (e.g., 2-, 4-, and 6-positions), a process generally considered a detoxification pathway as it produces phenolic metabolites that are more readily conjugated and excreted.[8][9] The balance between N-oxidation (activation) and ring hydroxylation (detoxification) is a critical determinant of an individual's susceptibility to 3-ABP's carcinogenic effects.

Phase II Metabolism: A Double-Edged Sword

Phase II enzymes are typically involved in detoxification by increasing the water solubility of xenobiotics for excretion. However, in the case of aromatic amines, they can paradoxically complete the activation process.

-

Activation by O-Esterification: The N-hydroxy metabolite can be further activated by Phase II enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs).[10][11] NATs, for instance, catalyze O-acetylation, transferring an acetyl group to the N-hydroxy moiety to form a highly unstable N-acetoxy ester.[12] This ester rapidly and spontaneously breaks down (heterolytic cleavage) to form a highly electrophilic arylnitrenium ion (C₁₂H₁₀N⁺). This nitrenium ion is the ultimate carcinogen, aggressively seeking out electron-rich sites on DNA to form covalent bonds.

-

Deactivation by N-Acetylation: Conversely, NAT enzymes can also detoxify the parent 3-ABP through N-acetylation, converting it to 3-acetylaminobiphenyl.[13] This acetylated form is less susceptible to N-oxidation by CYPs and is generally directed towards excretion. The specific role of the two major human NAT isozymes, NAT1 and NAT2, is crucial; genetic polymorphisms in these enzymes lead to "slow" or "rapid" acetylator phenotypes, which can significantly alter an individual's cancer risk from aromatic amine exposure.[5][11]

Part 3: The Path to Malignancy - Mutagenesis and Altered Cellular Signaling

The failure to repair 3-ABP-induced DNA adducts before cell division is the direct cause of genetic mutations, which can dysregulate critical cellular pathways, ultimately leading to cancer.

Mutational Signatures

The dG-C8-ABP adduct is highly miscoding. During replication, it can cause DNA polymerase to insert an incorrect base opposite the lesion. Studies of the closely related 4-ABP adducts show a predominance of G→T transversions, followed by G→C transversions and G→A transitions. [5][14]These mutations are not random; they can occur in "hotspot" codons within key cancer-related genes. For example, the mutational spectrum observed in the TP53 gene of human bladder cancers strongly correlates with the DNA binding sites of 4-ABP metabolites, providing a molecular fingerprint linking the chemical to the disease. [15]While the specific spectrum for 3-ABP is less defined, a similar pattern of mutagenesis is anticipated.

Dysregulation of Key Cellular Pathways

The accumulation of mutations in critical genes disrupts the cell's homeostatic balance.

-

Inactivation of Tumor Suppressors: Mutations in genes like TP53 can cripple the cell's ability to halt the cell cycle in response to DNA damage or to initiate apoptosis (programmed cell death), allowing damaged cells to survive and proliferate. [16]* Activation of Oncogenes: Mutations in proto-oncogenes, such as those in the RAS family, can lead to a constitutively "on" state, providing a constant signal for the cell to grow and divide, independent of external cues.

-

Altered Signaling Cascades: Beyond direct mutation, the persistent cellular stress caused by DNA damage can activate pro-survival and pro-inflammatory signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways. [17][18]These pathways further promote cell proliferation, inhibit apoptosis, and can contribute to the hallmarks of cancer, including angiogenesis and metastasis.

Sources

- 1. This compound | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The metabolism of this compound and 3-acetamidobiphenyl in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolism of this compound and 3-acetamidobiphenyl in vitro. | Semantic Scholar [semanticscholar.org]

- 10. Role of acetyltransferases in the metabolism and carcinogenicity of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Acetyltransferase genetics and their role in predisposition to aromatic and heterocyclic amine-induced carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetyl transferase-mediated metabolic activation of N-hydroxy-4-aminobiphenyl by human uroepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Aminobiphenyl Downregulation of NAT2 Acetylator Genotype–Dependent N- and O-acetylation of Aromatic and Heterocyclic Amine Carcinogens in Primary Mammary Epithelial Cell Cultures from Rapid and Slow Acetylator Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specificity of mutagenesis by 4-aminobiphenyl: mutations at G residues in bacteriophage M13 DNA and G-->C transversions at a unique dG(8-ABP) lesion in single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-aminobiphenyl is a major etiological agent of human bladder cancer: evidence from its DNA binding spectrum in human p53 gene. — Early Detection Research Network [edrn.cancer.gov]

- 16. Role of TP53 in repair of N-(deoxyguanosin-8-yl)-4-aminobiphenyl adducts in human transitional cell carcinoma of the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Formation of 3-Aminobiphenyl-DNA adducts

An In-depth Technical Guide to the Formation of 3-Aminobiphenyl-DNA Adducts

Foreword: A Tale of Two Isomers

In the landscape of chemical carcinogenesis, the aminobiphenyls present a fascinating case study. 4-Aminobiphenyl (4-ABP) is a well-established Group 1 human carcinogen, unequivocally linked to urinary bladder cancer through decades of industrial toxicology and studies on tobacco smoke.[1][2][3] Its metabolic activation, DNA adduct formation, and mutagenic consequences are canonical examples in the field. In stark contrast, its structural isomer, this compound (3-ABP), is considered at best a weak carcinogen.[4] This guide delves into the core scientific principles governing the formation of 3-ABP-DNA adducts. By understanding the intricate biochemical cascade required to transform this procarcinogen into a DNA-reactive species, and the advanced analytical techniques used to detect these modifications, we can elucidate the molecular subtleties that differentiate a weak carcinogen from a potent one. This document is structured not as a rigid manual, but as a logical exploration of the science, designed for researchers, toxicologists, and drug development professionals seeking to understand the causality behind genotoxic events.

Section 1: The Bioactivation Cascade - Forging a Reactive Electrophile

Aromatic amines like 3-ABP are not inherently reactive towards DNA. They are procarcinogens that require a multi-step enzymatic conversion, primarily in the liver, into an electrophilic "ultimate carcinogen" capable of attacking the nucleophilic centers of DNA. This bioactivation pathway is a critical determinant of an aromatic amine's carcinogenic potential.

Pillar 1: Phase I Metabolism - The Critical N-Hydroxylation Step

The initial and rate-limiting step in the activation of most aromatic amines is N-oxidation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[5][6]

-

Causality and Mechanism: Specifically, CYP1A2 is highly efficient at metabolizing aromatic amines.[7] This enzyme utilizes molecular oxygen and electrons from NADPH to introduce a hydroxyl group onto the exocyclic nitrogen of 3-ABP, forming N-hydroxy-3-aminobiphenyl. This transformation is pivotal; it converts the amine into a "proximate carcinogen" and sets the stage for the next activation step by creating a better leaving group. While other CYPs can contribute, the efficiency of this initial N-hydroxylation is a key control point. Studies on the isomeric 2-aminobiphenyl suggest that its non-planar structure may hinder its ability to act as a substrate for the P450 enzymes that readily N-hydroxylate 4-ABP, potentially explaining its non-carcinogenicity.[4]

Caption: Phase I metabolic activation of this compound.

Pillar 2: Phase II Metabolism - Esterification to the Ultimate Carcinogen

The N-hydroxy intermediate undergoes a second enzymatic conversion, or esterification, to produce a highly unstable and reactive species.

-

Causality and Mechanism: Two primary Phase II enzyme families are implicated:

Both of these esters are exceptionally unstable, possessing a good leaving group (-O-acetyl or -O-sulfo). They rapidly and spontaneously break down (heterolytic cleavage) to form a highly electrophilic arylnitrenium ion . This ion is the ultimate carcinogen, an aggressive electrophile that will readily attack DNA.[10] It is noteworthy that NAT enzymes play a dual role; they can also detoxify the parent amine via N-acetylation, creating a competition between activation and deactivation pathways.[7][11]

Pillar 3: The 3-ABP Anomaly - A Question of Reactivity

While the pathway described is canonical for carcinogenic aromatic amines, evidence suggests a critical divergence for 3-ABP. Studies using the Ames test for mutagenicity found that while N-hydroxy-4-aminobiphenyl was a potent mutagen, N-hydroxy-3-aminobiphenyl displayed no mutagenicity.[4] This strongly implies that the subsequent formation of the nitrenium ion or the ion's intrinsic reactivity is significantly diminished compared to its 4-isomer, providing a compelling molecular explanation for its weak carcinogenicity.

Caption: Phase II activation and formation of the ultimate carcinogen.

Section 2: The Adduction Event - Covalent Modification of the Genome

The culmination of the bioactivation cascade is the covalent binding of the ultimate carcinogen to DNA, forming a DNA adduct. This physical lesion on the genome is the initiating event in chemical carcinogenesis.

-

Mechanism and Primary Targets: The electrophilic nitrogen of the 3-biphenylnitrenium ion attacks the most nucleophilic sites on the DNA bases. For aromatic amines, the C8 position of guanine is the overwhelmingly preferred target.[6][12][13] This reaction forms the major DNA adduct: N-(deoxyguanosin-8-yl)-3-aminobiphenyl (dG-C8-3ABP) . Minor adducts may also form at other sites, such as the N² position of guanine or the C8 position of adenine, as has been observed with the 4-ABP isomer.[6][14]

-

Structural and Functional Consequences: The attachment of the bulky 3-ABP moiety to the DNA base causes significant helical distortion. This lesion can block the progression of DNA polymerase during replication, leading to the insertion of an incorrect base opposite the adduct, a hallmark of adduct-induced mutagenesis. If the cell's DNA repair machinery does not remove the adduct prior to cell division, the lesion can become a permanent mutation, potentially initiating the multi-step process of cancer.

Caption: Electrophilic attack on guanine to form the primary DNA adduct.

Section 3: Analytical Methodologies for Adduct Detection and Quantification

Detecting and quantifying DNA adducts is a formidable analytical challenge. Adduct frequencies in vivo can be extraordinarily low—as low as one adduct per 10⁹ to 10¹⁰ normal nucleotides—requiring methods of exceptional sensitivity and specificity.[15][16]

Method Comparison

| Feature | ³²P-Postlabeling Assay | Liquid Chromatography-Tandem MS (LC-MS/MS) | Immunoassays (ELISA) |

| Principle | Radioactive labeling of adducted nucleotides | Physical separation and mass-based detection | Antibody-antigen recognition |

| Sensitivity | Extremely high (1 adduct in 10⁹-10¹⁰)[15][17] | Very high (5 adducts in 10⁹)[18] | High (1 adduct in 10⁷-10⁸)[19] |

| Specificity | Infers structure from chromatography; co-elution is possible | High; provides structural confirmation via mass and fragmentation | Dependent on antibody specificity; potential for cross-reactivity |

| DNA Required | Low (1-10 µg)[15] | Low to moderate (1-100 µg)[13][18] | Low (10-50 µg) |

| Quantification | Relative (scintillation counting) | Absolute (via stable isotope-labeled standards) | Relative (via standard curve) |

| Key Advantage | Unsurpassed sensitivity for unknown adduct screening | The "gold standard" for structural confirmation and absolute quantification | High throughput and cost-effective for large sample sets |

| Key Limitation | Does not provide direct structural proof | Requires expensive, specialized equipment | Antibodies are not available for all adducts |

Detailed Experimental Protocol 1: ³²P-Postlabeling Assay

This ultrasensitive method allows for the detection of adducts without prior knowledge of their structure.[20][21] The protocol is a self-validating system; inclusion of a known adduct standard in a parallel sample confirms the efficiency of digestion, enrichment, and labeling.

Workflow Diagram

Caption: Workflow for the ³²P-Postlabeling assay.

Step-by-Step Methodology:

-

DNA Digestion:

-

To 10 µg of purified DNA in a microfuge tube, add a solution of micrococcal nuclease and spleen phosphodiesterase.

-

Incubate at 37°C for 3-4 hours. This digests the DNA backbone into individual 3'-monophosphate deoxynucleosides (dNps).

-

-

Adduct Enrichment (Nuclease P1 Method):

-

Add nuclease P1 to the digest. This enzyme selectively dephosphorylates normal dNps to deoxynucleosides, but most bulky aromatic amine adducts are resistant.

-

Causality: This step is crucial for sensitivity, as it removes the vast excess of normal nucleotides that would otherwise compete for the radiolabel in the next step. Note: Some adducts are sensitive to Nuclease P1; for these, an alternative butanol extraction enrichment is used.[14]

-

-

Radiolabeling:

-

Lyophilize the enriched adducts to dryness.

-

Resuspend in a labeling buffer containing T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP.

-

Incubate at 37°C for 30-45 minutes. The kinase transfers the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.

-

-

Chromatographic Separation:

-

Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

-

Develop the chromatogram in multiple directions using different buffer systems. This multi-dimensional separation is necessary to resolve the complex mixture of labeled adducts from residual normal nucleotides and ATP.

-

-

Detection and Quantification:

-

Place the TLC plate against a phosphor screen or X-ray film.

-

Adducts appear as distinct spots. The amount of radioactivity in each spot, measured by a phosphorimager or scintillation counting, is proportional to the amount of adduct present in the original DNA sample.

-

Detailed Experimental Protocol 2: LC-MS/MS Analysis

This method provides definitive structural identification and is the gold standard for accurate quantification.[13] The system is validated by the co-elution of the analyte with a heavy-isotope-labeled internal standard, which corrects for variations in sample preparation and instrument response.

Workflow Diagram

Caption: Workflow for LC-MS/MS-based DNA adduct analysis.

Step-by-Step Methodology:

-

DNA Digestion and Internal Standard Spiking:

-

To 25 µg of purified DNA, add a known quantity of a stable isotope-labeled internal standard (e.g., [¹³C₁₀]-dG-C8-4-ABP can be used as a surrogate for method development if a 3-ABP standard is unavailable).[22]

-

Add a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) to digest the DNA completely to deoxynucleosides.

-

Causality: Digesting to the nucleoside level is optimal for LC-MS. Spiking the internal standard at the beginning ensures it experiences the same processing as the target analyte, enabling highly accurate quantification.

-

-

Sample Cleanup:

-

Pass the digested sample through a solid-phase extraction (SPE) C18 cartridge to remove salts, proteins, and other interferences.

-

Wash the cartridge and elute the deoxynucleosides (including the adducts) with a solvent like methanol.

-

-

LC Separation:

-

Inject the cleaned sample into a high-performance liquid chromatograph (HPLC), typically equipped with a reverse-phase C18 capillary column.

-

A solvent gradient (e.g., water and acetonitrile with formic acid) is used to separate the adduct from the four normal deoxynucleosides and other matrix components based on polarity.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the HPLC is directed into the mass spectrometer's electrospray ionization (ESI) source, which ionizes the molecules.

-

The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode. The first quadrupole (Q1) is set to select only the mass-to-charge ratio (m/z) of the protonated adduct (the precursor ion).

-

This selected ion is fragmented in the second quadrupole (collision cell, Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion).

-

A specific precursor → product ion transition is monitored for both the native adduct and its heavy-isotope-labeled internal standard.

-

-

Data Analysis and Quantification:

-

The adduct is identified by its specific retention time from the HPLC and its specific SRM transition.

-

The quantity of the adduct is calculated by comparing the peak area of the native adduct to the peak area of the known amount of added internal standard.

-

Section 4: Biological Significance and Toxicological Implications

The formation of DNA adducts is the molecular initiating event for chemical carcinogenesis. However, the link between adduct levels and ultimate tumor outcome is not always linear.[10]

-

Adducts as Biomarkers of Exposure: The presence of 3-ABP-DNA adducts, if detected, would serve as a definitive biomarker of exposure to 3-ABP and its successful metabolic activation to a reactive species. While in vivo detection in animal models has been elusive, in vitro experiments confirm that the N-hydroxy metabolite can form adducts with naked DNA.[23]

-

The 3-ABP vs. 4-ABP Dichotomy Revisited: The profound difference in carcinogenic potency between 3-ABP and 4-ABP highlights a critical concept in toxicology: bioactivation is a quantitative game. While 3-ABP possesses the chemical structure to undergo the activation pathway, the efficiency of one or more steps is likely very low. The lack of mutagenicity of its N-hydroxy metabolite is the most compelling evidence, suggesting that the ultimate carcinogen is either not formed efficiently or is inherently less reactive with DNA than the nitrenium ion from 4-ABP.[4]

-

The Role of DNA Repair: The fate of a DNA adduct is heavily influenced by the cell's DNA repair capacity. Bulky adducts like dG-C8-3ABP are typically recognized and removed by the Nucleotide Excision Repair (NER) pathway. The efficiency of this repair process versus the rate of cell division determines whether an adduct will persist long enough to cause a mutation. Therefore, adduct levels reflect a dynamic equilibrium between formation and removal.[24]

Conclusion

The formation of this compound-DNA adducts follows a well-established mechanistic pathway for aromatic amines, involving sequential Phase I N-hydroxylation and Phase II esterification to generate a reactive arylnitrenium ion. This electrophile preferentially attacks the C8-position of guanine, forming the dG-C8-3ABP adduct, a lesion with the potential to initiate carcinogenesis. The detection and quantification of this adduct can be achieved with exceptional sensitivity using techniques like ³²P-postlabeling and LC-MS/MS.

However, the scientific narrative of 3-ABP is one of inefficiency. Evidence strongly suggests that its proximate metabolite, N-hydroxy-3-aminobiphenyl, is not genotoxic, providing a clear molecular basis for 3-ABP's classification as a weak carcinogen. This stands in stark contrast to its potent 4-isomer and serves as a crucial reminder for researchers that subtle changes in chemical structure can lead to profound differences in biological activity and toxicological outcomes. Understanding these nuances is fundamental to accurate chemical risk assessment and the development of safer chemical alternatives.

References

- Randerath, K., et al. (1981). ³²P-Postlabeling analysis of DNA adducts. PubMed.

- Phillips, D.H., & Arlt, V.M. (2007). The ³²P-postlabeling assay for DNA adducts. Nature Protocols.

- Randerath, K., & Randerath, E. (1993). ³²P-Postlabeling Analysis of DNA Adducts. Springer Nature Experiments.

- Reddy, M.V., & Randerath, K. (1986). ³²P-Postlabeling Analysis of DNA Adducts. Semantic Scholar.

- Phillips, D.H., & Arlt, V.M. (2007). The ³²P-postlabeling assay for DNA adducts. PubMed.

- Stiborova, M., et al. (2014). Pathways of metabolic activation and DNA adduct formation of 3-nitrobenzanthrone (3-NBA) and 3-aminobenzanthrone (3-ABA). ResearchGate.

- Talaska, G., et al. (1991). DNA adducts in target and nontarget tissues of 3,2'-dimethyl-4-aminobiphenyl in rats. National Institutes of Health.